N-Desalkyl Metabolite Identity: Unambiguous Structural Discrimination from Parent Alpidem
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide is the N-dealkylated primary amide metabolite of alpidem, formed via metabolic N-dealkylation [1]. Alpidem (CAS 82626-01-5) carries N,N-dipropyl substituents at the acetamide position (molecular formula C21H23Cl2N3O, MW 404.34), whereas the target compound possesses a free primary acetamide –CONH2 (C15H11Cl2N3O, MW 320.17) . The mass difference of 84.17 Da corresponds to the loss of two propyl groups (C3H7 × 2 minus 2H), providing a definitive mass spectrometric signature for selective detection and unambiguous identification against the parent drug [1].
| Evidence Dimension | Molecular formula and molecular weight (structural identity) |
|---|---|
| Target Compound Data | C15H11Cl2N3O, MW 320.17 Da |
| Comparator Or Baseline | Alpidem: C21H23Cl2N3O, MW 404.34 Da |
| Quantified Difference | ΔMW = 84.17 Da (loss of two N-propyl groups; C6H12) |
| Conditions | Metabolic N-dealkylation pathway confirmed in rat and human; structural assignment definitive via Padovani et al. (1987) [1] |
Why This Matters
Ensures unambiguous mass spectrometric discrimination in bioanalytical assays where co-elution or cross-signal interference from parent alpidem would otherwise compromise quantitative accuracy.
- [1] Padovani P, Guinebault P, Morselli PL. A preliminary metabolic study of alpidem in rat and man. Eur J Drug Metab Pharmacokinet. 1987 Oct-Dec;12(4):295-8. doi:10.1007/BF03189916. PMID: 3449388. View Source
